2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline
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Overview
Description
2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of aniline derivatives and has been found to have various biochemical and physiological effects.
Scientific Research Applications
2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline has been studied for its potential use in scientific research. It has been found to have various applications in the field of medicinal chemistry, particularly in the development of novel drugs. This compound has been studied for its activity against cancer cells, and it has been found to have potent anticancer activity.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline is not fully understood. However, it has been suggested that this compound may act by inhibiting the growth of cancer cells by inducing apoptosis or cell death. It may also inhibit the proliferation of cancer cells by interfering with cell cycle progression.
Biochemical and Physiological Effects:
2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline in lab experiments is its potent anticancer activity. This compound may be useful in the development of novel anticancer drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline. One direction is to further investigate its mechanism of action, particularly its effects on cancer cells. Another direction is to study its potential applications in the treatment of neurodegenerative diseases. Additionally, future research may focus on improving the solubility of this compound in water, which may increase its utility in lab experiments. Finally, further studies may investigate the potential use of this compound in combination with other drugs for enhanced therapeutic efficacy.
Conclusion:
In conclusion, 2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, including potent anticancer activity and neuroprotective effects. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound. Overall, 2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline holds promise as a potential therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline involves the reaction of 3,4,5-trimethoxybenzaldehyde with methylthioaniline in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions and the product is obtained in good yield after purification.
properties
IUPAC Name |
2-methylsulfanyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-19-14-9-12(10-15(20-2)17(14)21-3)11-18-13-7-5-6-8-16(13)22-4/h5-10,18H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUYLMIOQYRHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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